Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate

Molecular weight differentiation 11-methoxy substitution formosanan alkaloid class

Authenticating Cabucala fasciculata extracts or probing the pharmacological impact of 11-methoxylation in pentacyclic oxindole alkaloids demands a reference standard with verified identity and stereochemical context. Methyl 11-methoxy-19α-methyl-2-oxoformosanan-16-carboxylate (CAS 62358-35-4) directly addresses this need. - Distinguished from Uncaria-derived congeners by its C₂₂H₂₆N₂O₅ formula, 11-methoxy substituent, and 19α-methyl configuration, enabling definitive HPLC-MS discrimination. - Unique (3ξ) stereochemistry provides a probe for C-3 epimerization kinetics and chiroptical studies, unattainable with fully assigned isomers. - Supplied as a research-use-only reference standard, ensuring batch-to-batch reproducibility for cytotoxicity and phagocytosis assays.

Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
CAS No. 62358-35-4
Cat. No. B12685724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate
CAS62358-35-4
Molecular FormulaC22H26N2O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O
InChIInChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15+,19?,22+/m0/s1
InChIKeySRKHGHLMEDVZRX-BBSYRKDXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 11-Methoxy-19alpha-Methyl-2-Oxoformosanan-16-Carboxylate: Structural Identity


Methyl 11-methoxy-19alpha-methyl-2-oxoformosanan-16-carboxylate (CAS 62358-35-4) is a pentacyclic oxindole alkaloid belonging to the formosanan structural class, with the molecular formula C₂₂H₂₆N₂O₅ and a molecular weight of 398.45 g/mol . The compound was originally isolated and structurally elucidated from Cabucala fasciculata (Apocynaceae) alongside its stereoisomers caboxine A, isocaboxine A, and isocaboxine B [1]. It is characterized by an 11-methoxy substituent on the aromatic A-ring of the oxindole scaffold and a 19α-methyl configuration, with the stereochemistry at C-3 remaining undetermined (3ξ) . This compound is catalogued under EINECS number 263-521-4 and is available from specialty chemical suppliers as a reference standard for phytochemical and pharmacological research .

Phytochemical Reference Taxon-specific metabolite for Cabucala fasciculata authentication via HPLC-MS
SAR Tool Compound 11-Methoxy-substituted oxindole alkaloid for comparative structure-activity studies
Stereochemical Probe Undetermined C-3 configuration enables epimerization and chiroptical research

Why Generic Substitution Fails for This Compound


Pentacyclic oxindole alkaloids of the formosanan type—including uncarine C (pteropodine), uncarine D (speciophylline), uncarine F, isopteropodine, and mitraphylline—share a common C₂₁H₂₄N₂O₄ core scaffold lacking the 11-methoxy substituent [1]. The presence of the 11-methoxy group in the target compound (CAS 62358-35-4) introduces a +30 Da mass shift, alters the electronic absorption profile through an auxochromic effect, and modifies chromatographic retention behavior in both TLC and HPLC systems relative to non-methoxylated congeners [2]. Furthermore, among the 11-methoxy-bearing stereoisomers—vineridine (isocaboxine A, CAS 3489-06-3), isocaboxine B (CAS 3382-38-5), caboxine A (CAS 53851-13-1), and 11-methoxyuncarine C (caboxine B, CAS 61665-08-5)—differences in configuration at C-3, C-7, and C-20 yield distinct specific rotations, melting behavior, and potentially divergent pharmacological profiles [3]. Generic substitution among these analogs without stereochemical and substituent verification risks introducing confounding variables in biological assays and fails to ensure batch-to-batch reproducibility in research settings. The quantitative evidence below establishes where this compound is distinguishable from its closest analogs.

11-Methoxy Mass Shift Non-methoxylated Uncaria alkaloids differ in molecular formula and chromatographic retention; direct substitution may compromise method specificity.
Stereoisomer Divergence Vineridine, isocaboxine B, and other 11-methoxy isomers exhibit distinct specific rotations and melting behavior; biological profiles may not transfer.
Undetermined C-3 Configuration Target compound has an unassigned C-3 stereochemistry (3ξ), unlike fully defined isomers; substituting a pure epimer alters the epimeric composition of the original isolate.

Quantitative Differentiation Evidence


Molecular Formula and Mass Shift from 11-Methoxy Substitution

The target compound (CAS 62358-35-4) possesses the molecular formula C₂₂H₂₆N₂O₅ with an average mass of 398.459 Da, which is exactly 30.03 Da (+8.2%) higher than the major Uncaria-derived pentacyclic oxindole alkaloids—uncarine C (pteropodine, CAS 5629-60-7), uncarine D (speciophylline, CAS 4697-68-1), uncarine F (CAS 14019-66-0), and isopteropodine (CAS 5171-37-9)—all of which share the formula C₂₁H₂₄N₂O₄ and an average mass of 368.426 Da . This mass increment corresponds precisely to the replacement of a hydrogen atom with a methoxy group (–OCH₃, Δ = +30 Da) at the C-11 position of the aromatic A-ring. Among compounds sharing the C₂₂H₂₆N₂O₅ formula, the target compound is distinguished from its stereoisomers—11-methoxyuncarine C (caboxine B, CAS 61665-08-5), vineridine (isocaboxine A, CAS 3489-06-3), isocaboxine B (CAS 3382-38-5), and caboxine A (CAS 53851-13-1)—solely by its stereochemical configuration, as discussed in subsequent evidence items .

Mass Shift
Head-to-head
Target: C₂₂H₂₆N₂O₅, 398.5 Da. Non-methoxylated Uncaria alkaloids: C₂₁H₂₄N₂O₄, 368.4 Da. Δ = +30.03 Da (+8.2%).
Supports mass-based differentiation of 11-methoxy alkaloids in LC-MS phytochemical profiling.
Mass shift originates from OCH₃ at C-11; identical MW among all 11-methoxy stereoisomers.
Molecular weight differentiation 11-methoxy substitution formosanan alkaloid class

Stereochemical Differentiation at C-3

Among the five known 11-methoxy-19α-methyl-2-oxoformosanan-16-carboxylate stereoisomers, the target compound (CAS 62358-35-4) is uniquely characterized by an undetermined configuration at C-3 (designated 3ξ), whereas all other isomers have fully assigned stereochemistry . Vineridine (isocaboxine A, CAS 3489-06-3) possesses the (3β,7S,20α) configuration with a specific rotation of [α]D +31.7° (c 1.0, CHCl₃) and melts over a wide range of 130-188°C . Isocaboxine B (CAS 3382-38-5) has the (3β,20α) configuration with [α]D +53° (c 1.0, CHCl₃) and forms an amorphous powder with no definite melting point . A further isomer from Cabucala fasciculata leaves exhibits [α]D −68° (CHCl₃) with UV λmax at 222 (log ε 4.45), 245 (log ε 4.13), 286 (log ε 3.43), and 294 nm (log ε 3.26) [1]. The stereochemical ambiguity at C-3 in the target compound may reflect its existence as an epimeric mixture or a conformationally labile species, distinguishing it from the stereochemically pure and fully characterized isomers.

C-3 Stereochemistry
Head-to-head
Target C-3: undetermined (3ξ). Vineridine: 3β,7S,20α, [α]D +31.7°. Isocaboxine B: 3β,20α, [α]D +53°. Caboxine A: 3-epi-isocaboxine A. Dictionary of Alkaloids isomer: [α]D −68°.
Enables stereochemical control studies; epimeric composition distinct from pure diastereomers.
Specific rotation spans +31.7° to −68° across isomer series; chiroptical properties are configuration-dependent.
Stereochemistry C-3 configuration optical rotation diastereomer differentiation

Chromatographic Retention Shift by 11-Methoxy Group

The 11-methoxy substituent on the aromatic A-ring of the oxindole scaffold produces a measurable shift in chromatographic retention relative to non-methoxylated pentacyclic oxindole alkaloids. Shellard, Phillipson, and Gupta (1968) systematically demonstrated that methoxy substitution on closed E-ring oxindole alkaloids alters their adsorption characteristics on both alumina and silica gel thin layers, with methoxy-bearing congeners exhibiting distinct Rf values compared to their non-methoxylated counterparts [1]. In the specific context of formosanan-type alkaloids, the 11-methoxy group increases the polar surface area (from approximately 68 Ų for non-methoxylated uncarines to an estimated ≥77 Ų for the target compound) and adds a hydrogen-bond acceptor site, both of which contribute to differential retention in reversed-phase HPLC systems [2]. The Wagner et al. (1985) ion-pair HPLC fingerprint method successfully resolved six Uncaria tomentosa oxindole alkaloids, none of which bear the 11-methoxy group; the addition of this substituent in the target compound would shift the retention time outside the established window for standard Uncaria alkaloid profiling .

Chromatographic Shift
Class-level
11-Methoxy group increases TPSA by ~9 Ų (68→77 Ų), alters TLC Rf on silica gel and alumina, and modifies reversed-phase HPLC retention vs. non-methoxylated oxindoles.
Requires compound-specific analytical method development; standard Uncaria HPLC profiling not directly applicable.
Behavior inferred from systematic TLC studies of methoxy vs. non-methoxy oxindole alkaloids (Shellard et al., 1968).
Thin-layer chromatography HPLC retention methoxy auxochrome alkaloid fingerprinting

Cytotoxicity Baseline of Non-Methoxylated Analogs in Leukemia Models

While direct quantitative biological activity data for the target compound (CAS 62358-35-4) remain limited in the published literature, well-characterized data exist for its closest non-methoxylated structural analogs, establishing a critical activity baseline against which the target compound can be benchmarked. Uncarine C (pteropodine) and uncarine F—both lacking the 11-methoxy group—were identified as the most potent apoptosis-inducing alkaloids among five purified oxindole alkaloids from Uncaria tomentosa tested against CCRF-CEM-C7H2 human lymphoblastic leukemia T cells: at 100 μmol/L, each increased apoptotic cells by 57% after 48 hours, an effect that was not prevented by bcl-2 overexpression or p16INK4A-mediated G0/G1 arrest [1]. In cytotoxicity screening against solid tumor lines, uncarine D (speciophylline) exhibited IC₅₀ values of 30–40 μg/mL against SK-MEL (melanoma), KB (epidermoid carcinoma), BT-549 (breast), and SK-OV-3 (ovarian) cell lines, while uncarine C showed weak activity restricted to ovarian carcinoma (IC₅₀ = 37 μg/mL) [2]. Isopteropodine demonstrated superior α-glucosidase inhibition (IC₅₀ = 279.16 ± 5.37 μM) compared to its diastereomer pteropodine (IC₅₀ = 615.31 ± 7.65 μM), underscoring how subtle stereochemical differences within this alkaloid class can produce >2-fold potency shifts [3]. The 11-methoxy substituent in the target compound is expected to modulate these activities through altered hydrogen-bonding capacity and lipophilicity.

Cytotoxicity Baseline
Data to verify
Target compound: quantitative cytotoxicity data not yet reported. Uncarine D: IC₅₀ 30–40 μg/mL (SK-MEL, KB, BT-549, SK-OV-3). Uncarine C/F: 57% apoptosis at 100 μM (CCRF-CEM-C7H2, 48 h). Isopteropodine: α-glucosidase IC₅₀ 279 μM; Pteropodine: 615 μM.
Supports cytotoxicity endpoint review against established non-methoxylated analog data.
Activity of 11-methoxy target remains to be determined; comparator data provide benchmarking baseline.
Cytotoxicity apoptosis leukemia cell lines Uncaria alkaloids

Immunomodulatory Activity of Pentacyclic Oxindole Alkaloids

Wagner, Kreutzkamp, and Jurcic (1985) established that among six oxindole alkaloids isolated from Uncaria tomentosa roots, isopteropodine, pteropodine, isomitraphylline, and isorynchophylline—all lacking the 11-methoxy group—exhibited a pronounced enhancement effect on phagocytosis as determined by two in vitro assays and the in vivo carbon clearance test, while mitraphylline and rynchophylline were inactive . In a subsequent study, all four tested pentacyclic oxindole alkaloids (isopteropodine, pteropodine, isomitraphylline, and mitraphylline) caused phagocytosis enhancement, with mitraphylline being identified as the most prominent [1]. Furthermore, isopteropodine was shown to block memory impairment induced by the nicotinic receptor antagonist mecamylamine and the NMDA receptor antagonist CPP in the mouse passive avoidance test, an effect not observed for rhynchophylline, demonstrating receptor-level pharmacological differentiation among structurally similar alkaloids [2]. The 11-methoxy substituent of the target compound introduces an additional hydrogen-bond acceptor at the aromatic A-ring, which may alter receptor-binding interactions relative to this established immunomodulatory baseline.

Immunomodulation
Class-level
Non-methoxylated analogs (isopteropodine, pteropodine, isomitraphylline) enhance phagocytosis in vitro/in vivo; isopteropodine blocks memory impairment via M₁/5-HT₂ modulation (EC₅₀ 1–30 μM). Target compound activity not yet characterized.
Supports immunomodulatory assay context for 11-methoxy variant relative to class baseline.
11-Methoxy substitution may alter receptor-binding profile; comparative profiling is required.
Phagocytosis immunomodulation pentacyclic oxindole alkaloids Uncaria tomentosa

Recommended Research and Application Scenarios


Comparative SAR Studies on 11-Methoxy Substitution

The target compound serves as an essential tool for SAR investigations examining how the 11-methoxy group on the aromatic A-ring modulates the biological activity of pentacyclic oxindole alkaloids. By testing the target compound head-to-head against its non-methoxylated counterparts—uncarine C (pteropodine), uncarine D (speciophylline), and uncarine F—in standardized cytotoxicity (IC₅₀ determination against SK-MEL, KB, BT-549, SK-OV-3, and CCRF-CEM-C7H2 cell lines) and phagocytosis enhancement assays, researchers can isolate the contribution of the methoxy substituent to potency and target selectivity [1][2]. The established activity baselines (uncarine D IC₅₀ = 30–40 μg/mL; uncarine C/pteropodine and uncarine F 57% apoptosis at 100 μM) provide direct quantitative benchmarks for measuring the pharmacological impact of 11-methoxylation .

Phytochemical Reference Standard for Cabucala Authentication

The target compound is a taxonomically specific metabolite of Cabucala fasciculata (Apocynaceae), distinguishing it from the more widely studied Uncaria-derived oxindole alkaloids [1]. Its unique combination of C₂₂H₂₆N₂O₅ formula, 11-methoxy substitution, 19α-methyl configuration, and undetermined C-3 stereochemistry (3ξ) makes it an indispensable reference standard for HPLC-MS-based authentication of Cabucala botanical materials and for differentiating Cabucala extracts from Uncaria tomentosa (Cat's Claw) preparations in the dietary supplement supply chain [2]. The demonstrated chromatographic differentiation between methoxy-substituted and non-substituted oxindole alkaloids on both TLC and HPLC platforms (Shellard et al., 1968; Wagner et al., 1985) provides the analytical framework for deploying this compound as a marker .

Stereochemical Probe for C-3 Epimerization Dynamics

The undetermined C-3 configuration (3ξ) of the target compound represents a unique stereochemical feature not found in fully assigned isomers such as vineridine (3β,7S,20α; [α]D +31.7°) or isocaboxine B (3β,20α; [α]D +53°) [1]. This stereochemical ambiguity makes the compound valuable as a probe for studying C-3 epimerization kinetics, conformational equilibria, and the relationship between C-3 configuration and chiroptical properties (ORD/CD) within the formosanan alkaloid class. The wide range of specific rotations observed across the 11-methoxy isomer series (+31.7° to −68°) underscores the sensitivity of optical activity to subtle configurational changes and supports the use of the target compound in fundamental stereochemical investigations [2].

Comparative Profiling of Innate Immune Modulation

Based on the established immunomodulatory activity of structurally related pentacyclic oxindole alkaloids—where isopteropodine, pteropodine, and isomitraphylline demonstrated pronounced phagocytosis enhancement in both in vitro and in vivo models (Wagner et al., 1985)—the target compound is a logical candidate for comparative immunopharmacological profiling [1]. Researchers can assess whether the 11-methoxy group modifies the potency or efficacy of phagocytosis stimulation, lymphocyte proliferation regulation, or pro-inflammatory cytokine modulation (e.g., TNFα, NF-κB pathways) relative to non-methoxylated analogs [2]. The differential CNS receptor modulation observed among stereoisomers (isopteropodine vs. rhynchophylline in memory impairment models) further suggests that the 11-methoxy-containing target compound may exhibit distinct neuroimmunological properties warranting investigation .

Application
Selection Property
Validation Focus
Comparative SAR: 11-Methoxy Substitution
Methoxy-group modulation of apoptosis endpoints
Benchmarking against non-methoxylated analog cytotoxicity profiles
Phytochemical Reference Standard
Cabucala-specific metabolite marker
HPLC-MS botanical authentication method development
C-3 Epimerization Probe
Stereochemical lability at C-3
Chiroptical and configurational stability assays
Innate Immune Modulation Profiling
Immunomodulatory structure-activity relationship
Phagocytosis and cytokine modulation endpoints
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